Spiro-NPB

Catalog No.
S834289
CAS No.
932739-76-9
M.F
C57H38N2
M. Wt
750.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-NPB

CAS Number

932739-76-9

Product Name

Spiro-NPB

IUPAC Name

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine

Molecular Formula

C57H38N2

Molecular Weight

750.9 g/mol

InChI

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H

InChI Key

ZDAWFMCVTXSZTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Spiro-NPB in Organic Light-Emitting Diodes (OLEDs)

Spiro-NPB (full name: 1,1'-bis[N-(4-phenylphenyl)amino]-3,3-spirobifluorene) is an organic material with promising applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Research has focused on its use as a hole transport layer (HTL) due to its favorable properties [].

  • Efficient Hole Transport: Spiro-NPB possesses a high hole mobility, which allows for efficient movement of positively charged carriers (holes) within the OLED. This efficient transport is crucial for proper functioning of the device [].
  • Energy Level Alignment: The ionization energy (IE) of Spiro-NPB is well-aligned with the HOMO (highest occupied molecular orbital) level of common OLED emitters. This alignment facilitates smooth injection of holes from the HTL into the emissive layer, leading to improved device performance [].

Other Research Applications

Beyond OLEDs, Spiro-NPB is being explored for its potential in other organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): Research suggests that Spiro-NPB can be employed as a hole injection layer in OFETs, promoting efficient hole injection from the source electrode into the channel [].

Spiro-NPB is a spirocyclic compound characterized by its unique molecular structure, which consists of a central spiro junction connecting two aromatic moieties. Its chemical formula is C57H38N2, and it is primarily recognized for its application as a hole transport material in organic light-emitting diodes (OLEDs). The compound's spiro configuration imparts significant thermal stability and rigidity, making it an attractive candidate for optoelectronic applications .

In OLEDs, Spiro-NPB facilitates hole transport due to its aromatic structure and electron-donating groups. The rigid core promotes efficient hole movement, while the bulky substituents prevent intermolecular interactions that could hinder charge transport [].

Spiro-NPB can be synthesized through various methods, often involving palladium-catalyzed coupling reactions. One notable method includes the use of a modified Ullmann reaction to create spirocyclic structures from appropriate precursors. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

The primary application of Spiro-NPB lies in its role as a hole transport material in OLEDs. Its excellent charge transport properties and thermal stability enhance the efficiency and longevity of organic electronic devices. Additionally, Spiro-NPB has been explored for potential use in organic photovoltaics and organic field-effect transistors due to its favorable electronic properties .

Studies on the interactions of Spiro-NPB with other chemical species have highlighted its role in charge transfer processes within OLEDs. Specifically, investigations into its interaction with singlet oxygen and metal chelates have provided insights into its behavior under operational conditions. These studies are crucial for understanding how Spiro-NPB can be optimized for better performance in electronic applications .

Several compounds share structural or functional similarities with Spiro-NPB. Here are some notable examples:

Compound NameStructure TypeKey Features
N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamineBiphenyl derivativeHigh hole mobility; used in OLEDs
4,4'-Bis(N-(1-naphthyl)-N-phenylamino)biphenylBiphenyl derivativeExcellent thermal stability; effective hole transport
Spiro-TPDSpirocyclicHigh hole mobility; widely used in OLED applications

Uniqueness of Spiro-NPB: What sets Spiro-NPB apart from these compounds is its distinct spiro structure that contributes to enhanced charge transport properties and thermal stability, making it particularly suitable for demanding applications in organic electronics .

XLogP3

15.4

Dates

Modify: 2023-08-16

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